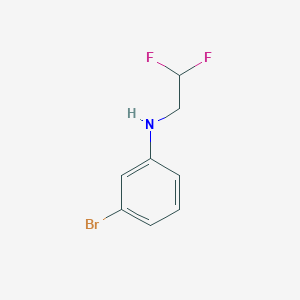

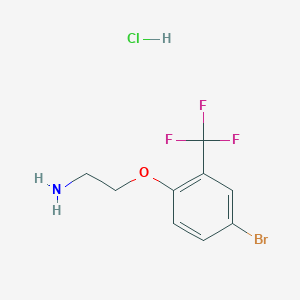

3-bromo-N-(2,2-difluoroethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-bromo-N-(2,2-difluoroethyl)aniline" is a brominated and difluoroethylated derivative of aniline, which is an aromatic amine. This compound is of interest due to its potential as an intermediate in the synthesis of various functional molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of bromo-difluoroethylated arenes, such as "3-bromo-N-(2,2-difluoroethyl)aniline," can be achieved using commercially available anilines and bromodifluoroalkanes as starting materials. A method utilizing Ru(bpy)3Cl2 as a photocatalyst under blue LED irradiation has been developed to efficiently introduce amino and fluoroalkyl moieties into the arene ring . Additionally, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been reported, which provides a regioselective synthesis of difluoroacetylated products . These methods demonstrate the versatility and efficiency of synthesizing brominated and difluoroethylated aniline derivatives.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be characterized by X-ray diffraction. For instance, the crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was determined to crystallize in the monoclinic crystal system with two independent molecules in the asymmetric unit, showing different dihedral angles between the aromatic rings . This suggests that the molecular structure of "3-bromo-N-(2,2-difluoroethyl)aniline" could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Brominated aniline derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. For example, a facile cascade reaction involving aza-Michael addition, ring opening, and cyclization has been reported for the synthesis of trans-aminated aurones from 3-bromoflavones with aniline derivatives . Moreover, the activation of ethyl bromofluoroacetate with visible light and Eosin Y catalysis has been used to couple with anilines, forming bisanilinoyl acetate derivatives . These reactions highlight the reactivity of brominated aniline compounds and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and difluoroethylated aniline derivatives can be influenced by the presence of substituents on the benzene ring. Spectroscopic techniques such as FTIR, FT-Raman, and NMR can be employed to investigate these properties. For instance, studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties, which are affected by the position and electron donor-acceptor capabilities of the substituents . These analytical methods could be applied to "3-bromo-N-(2,2-difluoroethyl)aniline" to gain a comprehensive understanding of its properties.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Applications :

- A transition metal-free method for synthesizing meta-bromo and meta-trifluoromethylanilines, starting from compounds such as 3-tribromomethylcyclopentanone, has been developed. This method is particularly notable for its application in creating anilines with challenging substitution patterns (Staudt, Cetin, & Bunch, 2022).

- A study focusing on the vibrational analysis of similar bromo- and trifluoromethylanilines provides insights into the structural and electronic effects of these substitutions, which are crucial for developing new materials with specific properties (Revathi et al., 2017).

Chemical Transformations and Functionalization :

- Research on the visible-light-induced fluoroalkylation of anilines with BrCF2CF2Br demonstrates the potential for creating tetrafluoroethyl arenes, which are valuable in synthesizing functional molecules (Kong et al., 2017).

- Another study presents a method for the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced process using bromodifluoroacetate and anilines. This highlights the use of anilines in the synthesis of compounds important in drug discovery (Yu et al., 2017).

Material Science and Engineering Applications :

- The study of epoxy systems with substituted anilines, such as bromo, chloro, and trifluoromethyl, explores the impact of these substitutions on properties like water absorption. This research is significant in material science for developing more efficient and durable materials (Johncock & Tudgey, 1983).

Biological Activity Studies :

- An investigation into the biological activities of 1,3,4-oxadiazole analogs, derived from bromoaniline compounds, provides insight into their potential antibacterial, antifungal, and anti-inflammatory applications (Bhat, Sufeera, & Chaitanya, 2011).

Crystallography and Molecular Structure Analysis :

- The crystal structures of p-bromo-N-(p-cyanobenzylidene)aniline and related compounds have been studied, revealing insights into molecular interactions and structural characteristics important in crystallography and material design (Ojala et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-N-(2,2-difluoroethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUZYYUZLUQEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2,2-difluoroethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)